Methyl 6-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f][1]benzofuran-7-carboxylate
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Overview
Description
Caesalpine B is a natural product derived from the plant species Caesalpinia minax. This compound belongs to the family of flavonoids, which are known for their diverse biological activities. Caesalpine B has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Caesalpine B typically involves the extraction from natural sources such as Caesalpinia minax. The extraction process often employs solvents like methanol or ethanol to isolate the compound. Advanced techniques like high-performance liquid chromatography (HPLC) and countercurrent chromatography are used to purify Caesalpine B .
Industrial Production Methods
Industrial production of Caesalpine B is still in its nascent stages. the use of biotechnological methods, including plant tissue culture and genetic engineering, is being explored to enhance the yield of this compound. These methods aim to provide a sustainable and efficient way to produce Caesalpine B on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Caesalpine B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogens like chlorine (Cl₂) and bromine (Br₂) are typical reagents.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Caesalpine B, which may exhibit different biological activities .
Scientific Research Applications
Caesalpine B has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of flavonoids.
Biology: Investigated for its role in cellular processes, including apoptosis and cell signaling.
Medicine: Explored for its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Industry: Utilized in the development of natural dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Caesalpine B involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Caesalpine B scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
Brazilin: Another flavonoid from Caesalpinia sappan with similar antioxidant and anti-inflammatory properties.
Protosappanin A: Known for its antimicrobial and anticancer activities.
Sappanone A: Exhibits strong antioxidant and anti-inflammatory effects.
Uniqueness of Caesalpine B
Caesalpine B stands out due to its unique molecular structure, which contributes to its distinct biological activities. Its ability to modulate multiple pathways makes it a versatile compound for various therapeutic applications.
Properties
Molecular Formula |
C23H30O7 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 6-acetyloxy-4a-hydroxy-4,4,11b-trimethyl-1-oxo-2,3,5,6,6a,7,11,11a-octahydronaphtho[2,1-f][1]benzofuran-7-carboxylate |
InChI |
InChI=1S/C23H30O7/c1-12(24)30-16-11-23(27)21(2,3)8-6-17(25)22(23,4)14-10-15-13(7-9-29-15)18(19(14)16)20(26)28-5/h7,9,14,16,18-19,27H,6,8,10-11H2,1-5H3 |
InChI Key |
WRVBJIVZZAJHJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC(=O)C2(C3C1C(C4=C(C3)OC=C4)C(=O)OC)C)(C)C)O |
Origin of Product |
United States |
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